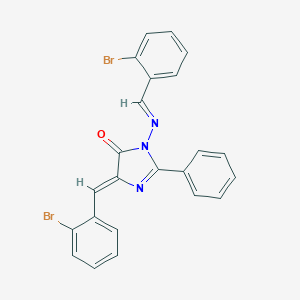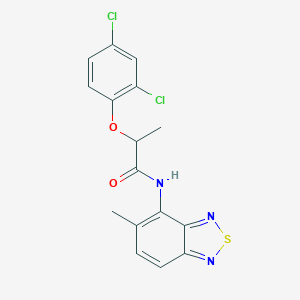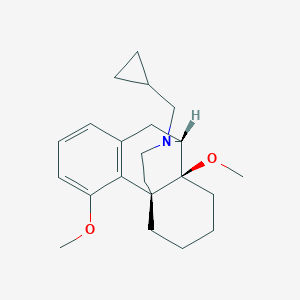
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide, also known as CPT, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. This modification results in the inhibition of PTP activity, leading to the accumulation of phosphorylated proteins and the activation of downstream signaling pathways. This compound has been shown to be a reversible inhibitor of PTPs, and its potency can be modulated by the presence of other compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific PTPs that are inhibited. Inhibition of PTP1B by this compound has been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide in lab experiments is its specificity for PTPs. Unlike other inhibitors that may affect multiple signaling pathways, this compound allows researchers to selectively target PTPs and investigate their role in cellular signaling. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other enzymes that have a similar catalytic cysteine residue. Additionally, the irreversible nature of this compound inhibition may limit its usefulness in certain experiments where reversible inhibition is desired.
Zukünftige Richtungen
There are many future directions for research involving N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide and PTPs. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have potential as therapeutic agents for a variety of diseases. Another area of interest is the identification of specific PTPs that are involved in the development and progression of various diseases, and the investigation of their role in disease pathogenesis. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have potential for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide involves the reaction between 5-chloro-2,1,3-benzothiadiazole and 2-methylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the purity can be verified using techniques such as NMR spectroscopy or HPLC.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide has been used extensively in scientific research as a tool to investigate the role of PTPs in cellular signaling pathways. It has been shown to inhibit a wide range of PTPs, including the prototypical PTP1B, which is involved in the regulation of insulin signaling. This compound has also been used to study the role of PTPs in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C10H10ClN3OS |
|---|---|
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H10ClN3OS/c1-5(2)10(15)12-8-6(11)3-4-7-9(8)14-16-13-7/h3-5H,1-2H3,(H,12,15) |
InChI-Schlüssel |
UUWDXJIMUPPERU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC2=NSN=C21)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=CC2=NSN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



